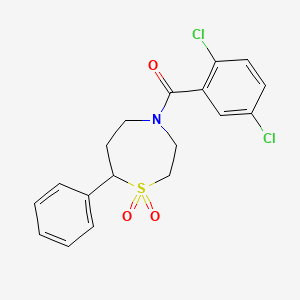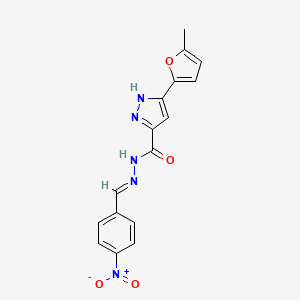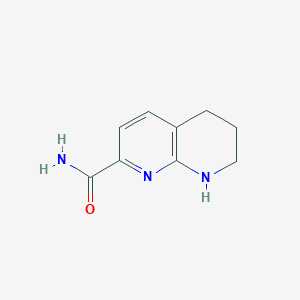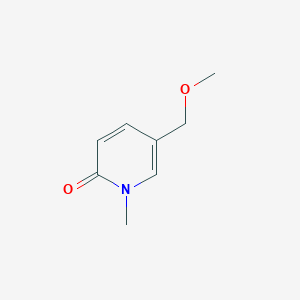
4-(2,5-dichlorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,4-thiazepan, which is a seven-membered heterocyclic compound containing nitrogen and sulfur . The presence of the dichlorophenyl and phenyl groups, along with the dioxido moiety, suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a seven-membered ring. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of the molecular structure.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, the presence of the dioxido moiety could influence its reactivity.Applications De Recherche Scientifique
Synthesis and Characterization
In a study by Shahana and Yardily (2020), novel compounds including thiazol and thiophene derivatives were synthesized and characterized, providing insights into structural optimization, vibrational spectra interpretation, and molecular docking studies. These compounds were analyzed for their antibacterial activity, showcasing the importance of structural modification for enhancing biological activity (Shahana & Yardily, 2020). This research underscores the potential for designing compounds with specific biological activities, which could be relevant for compounds with structural similarities to "(2,5-Dichlorophenyl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone".
Antimicrobial and Antioxidant Activities
G. Thirunarayanan (2016) synthesized methanone derivatives exhibiting antimicrobial and antioxidant activities. This study utilized a cycloaddition reaction for synthesis, characterizing the compounds via spectral data and evaluating their biological activities, highlighting the versatility of methanone derivatives in developing new therapeutic agents (Thirunarayanan, 2016).
Structural and Theoretical Analysis
Karthik et al. (2021) focused on the synthesis and structural analysis of a compound similar in complexity to "(2,5-Dichlorophenyl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone". Their work included X-ray diffraction studies and density functional theory (DFT) calculations, offering detailed insights into molecular geometry, electronic properties, and thermal stability. Such studies are crucial for understanding the physical and chemical properties of novel compounds, which could inform their practical applications in various fields (Karthik et al., 2021).
Potential Therapeutic Applications
Jayanna et al. (2013) explored the synthesis of benzoxazole derivatives, assessing their antimicrobial and analgesic activities. The study demonstrated the therapeutic potential of these compounds, suggesting a promising avenue for developing new drugs. Such research illustrates how chemical synthesis and biological evaluation are integral to discovering new therapeutic agents (Jayanna et al., 2013).
Mécanisme D'action
Safety and Hazards
Without specific studies on this compound, it’s difficult to provide accurate information on its safety and hazards. As with any chemical compound, appropriate safety measures should be taken when handling it.
Orientations Futures
Propriétés
IUPAC Name |
(2,5-dichlorophenyl)-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3S/c19-14-6-7-16(20)15(12-14)18(22)21-9-8-17(25(23,24)11-10-21)13-4-2-1-3-5-13/h1-7,12,17H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSWGCHCWLGGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2943545.png)
![3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2943546.png)
![N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2943547.png)
![14H-Benzo[c]benzo[4,5]thieno[2,3-a]carbazole](/img/structure/B2943548.png)
![3-[2,4-dioxo-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2943549.png)


![6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2943558.png)
![3-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2943559.png)


![N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide](/img/structure/B2943562.png)

